Verubecestat TFA Verubecestat TFA
Brand Name: Vulcanchem
CAS No.: 1286770-55-5; 2095432-65-6
VCID: VC6557942
InChI: InChI=1S/C17H17F2N5O3S.C2HF3O2/c1-17(9-28(26,27)24(2)16(20)23-17)12-7-11(4-5-13(12)19)22-15(25)14-6-3-10(18)8-21-14;3-2(4,5)1(6)7/h3-8H,9H2,1-2H3,(H2,20,23)(H,22,25);(H,6,7)/t17-;/m0./s1
SMILES: CC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F.C(=O)(C(F)(F)F)O
Molecular Formula: C19H18F5N5O5S
Molecular Weight: 523.44

Verubecestat TFA

CAS No.: 1286770-55-5; 2095432-65-6

Cat. No.: VC6557942

Molecular Formula: C19H18F5N5O5S

Molecular Weight: 523.44

* For research use only. Not for human or veterinary use.

Verubecestat TFA - 1286770-55-5; 2095432-65-6

Specification

CAS No. 1286770-55-5; 2095432-65-6
Molecular Formula C19H18F5N5O5S
Molecular Weight 523.44
IUPAC Name N-[3-[(5R)-3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C17H17F2N5O3S.C2HF3O2/c1-17(9-28(26,27)24(2)16(20)23-17)12-7-11(4-5-13(12)19)22-15(25)14-6-3-10(18)8-21-14;3-2(4,5)1(6)7/h3-8H,9H2,1-2H3,(H2,20,23)(H,22,25);(H,6,7)/t17-;/m0./s1
Standard InChI Key MNYVOIVLGITLBF-LMOVPXPDSA-N
SMILES CC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F.C(=O)(C(F)(F)F)O

Introduction

Chemical Structure and Synthesis

Molecular Architecture

Verubecestat TFA is a diaryl amide-substituted 3-imino-1,2,4-thiadiazinane 1,1-dioxide derivative. Its chemical formula is C19H18F2N4O3SC2HF3O2C_{19}H_{18}F_2N_4O_3S \cdot C_2HF_3O_2, with a molecular weight of 579.5 g/mol. The core structure features a thiadiazinane dioxide ring substituted with methyl groups at positions 2 and 5, a fluorophenyl moiety at position 3, and a picolinamide group at position 5 (Figure 1) .

Key Structural Features:

  • Iminothiadiazinane Dioxide Core: Confers rigidity and optimal binding to BACE1’s active site.

  • Fluorophenyl and Picolinamide Substituents: Enhance selectivity and potency by forming hydrogen bonds with catalytic aspartate residues (Asp32 and Asp228) .

  • Quaternary Methyl Group: Enforces a pseudoaxial conformation critical for target engagement .

Synthetic Routes

The synthesis of verubecestat involves a multi-step process optimized for diastereoselectivity and yield:

  • Mannich-Type Addition: Reaction of (RR)-terttert-butylsulfinyl ketimine (36) with the conjugate base of sulfonamide 38 yields β-amino sulfonamide 39 (75% yield, dr 98:2) .

  • Deprotection: Sequential removal of the terttert-butylsulfinamide and pp-methoxybenzyl (PMB) groups using HCl and trifluoroacetic acid (TFA), respectively, produces β-amino sulfonamide 40 .

  • Ring Closure: Thiourea formation via benzoylisothiocyanate treatment, followed by methyl iodide-mediated cyclization, generates the iminothiadiazinane dioxide core .

Industrial-Scale Adaptations:

  • Second-generation routes employ copper-catalyzed C–N coupling to bypass inefficiencies in amide bond formation .

  • Late-stage guanidinylation enhances purity and scalability .

Mechanism of Action

BACE1 Inhibition

Verubecestat TFA selectively inhibits BACE1, an aspartyl protease responsible for cleaving amyloid precursor protein (APP) to generate Aβ peptides. The inhibitor binds reversibly to BACE1’s active site, with a KiK_i of 0.18 nM .

Structural Basis of Inhibition:

  • Hydrogen Bonding: The picolinamide nitrogen forms an internal hydrogen bond with the amide hydrogen, stabilizing the bioactive conformation .

  • S1–S3 Pocket Interactions: Fluorophenyl and methyl substituents occupy hydrophobic subsites, while the thiadiazinane ring aligns with the catalytic dyad .

Selectivity Profile

Preclinical Characterization

In Vitro and In Vivo Efficacy

ParameterRatNonhuman PrimateHuman (CSF)
Aβ40 Reduction85% (10 mg/kg)75% (15 mg/kg)>90% (550 mg)
Aβ42 Reduction80% (10 mg/kg)70% (15 mg/kg)>90% (550 mg)
sAPPβ Reduction90% (10 mg/kg)85% (15 mg/kg)>90% (550 mg)

Data sourced from Phase 1 trials and animal studies .

Pharmacokinetics

ParameterValue
Bioavailability65% (oral)
t1/2t_{1/2}14–24 hours
Plasma Protein Binding98%
CNS PenetrationCSF:Plasma ratio = 0.1

Terminal half-life and dose proportionality confirmed in healthy volunteers .

Clinical Evaluation

Phase 1 Trials

  • Healthy Volunteers: Single doses up to 550 mg were well-tolerated, with dose-proportional plasma exposure and >90% CSF Aβ40 reduction .

  • AD Patients: Daily 60 mg doses for 7 days reduced CSF Aβ40, Aβ42, and sAPPβ by >80% .

Phase 3 Trials

  • Prodromal AD: 12 mg and 40 mg doses predicted to achieve >50% and >75% CSF Aβ reduction, respectively .

  • Outcomes: Trials halted due to lack of cognitive benefit, underscoring limitations of Aβ-centric therapeutic strategies .

Analytical and Diagnostic Applications

QD-Based BACE1 Sensors

Recent advancements utilize quantum dot (QD) FRET sensors to monitor BACE1 activity and inhibitor efficacy:

Sensor ParameterValue
Detection Limit10 nM BACE1
Verubecestat KiK_i0.22 nM
Cellular Response60% signal reduction (1 nM inhibitor)

QD sensors enable high-throughput screening and cellular imaging, validating verubecestat’s potency .

Comparative Analysis with Other BACE1 Inhibitors

CompoundBACE1 IC50IC_{50}Selectivity (BACE2/BACE1)Clinical Status
Verubecestat2.2 nM1.5-foldPhase 3 (Terminated)
Lanabecestat4.1 nM2.8-foldPhase 3 (Terminated)
Elenbecestat3.9 nM3.0-foldPhase 3 (Terminated)

All candidates faced termination due to efficacy or safety concerns .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator